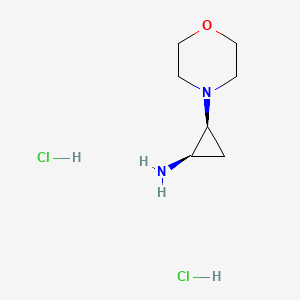

rac-(1r,2s)-2-(morpholin-4-yl)cyclopropan-1-amine dihydrochloride

説明

rac-(1r,2s)-2-(morpholin-4-yl)cyclopropan-1-amine dihydrochloride: is a synthetic compound that features a cyclopropane ring substituted with a morpholine group and an amine group

特性

IUPAC Name |

(1R,2S)-2-morpholin-4-ylcyclopropan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.2ClH/c8-6-5-7(6)9-1-3-10-4-2-9;;/h6-7H,1-5,8H2;2*1H/t6-,7+;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWDLXXYRQBEYMS-VJBFUYBPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2CC2N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1[C@H]2C[C@H]2N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1r,2s)-2-(morpholin-4-yl)cyclopropan-1-amine dihydrochloride typically involves the following steps:

Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.

Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the cyclopropane ring is replaced by the morpholine.

Amination: The amine group is introduced through reductive amination or other amination techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The morpholine and amine groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides, alcohols, or amines can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may yield primary or secondary amines.

科学的研究の応用

Chemistry

In chemistry, rac-(1r,2s)-2-(morpholin-4-yl)cyclopropan-1-amine dihydrochloride is studied for its reactivity and potential as a building block for more complex molecules.

Biology

In biological research, the compound may be used to study the effects of cyclopropane-containing molecules on biological systems, including enzyme interactions and cellular uptake.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties, such as its ability to interact with specific biological targets or pathways.

Industry

In the industrial sector, the compound may be used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

作用機序

The mechanism of action of rac-(1r,2s)-2-(morpholin-4-yl)cyclopropan-1-amine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring and morpholine group may play key roles in binding to these targets, influencing their activity and leading to the compound’s observed effects.

類似化合物との比較

Similar Compounds

Cyclopropane-containing Amines: Compounds with similar cyclopropane and amine structures.

Morpholine Derivatives: Compounds containing the morpholine ring.

Uniqueness

The uniqueness of rac-(1r,2s)-2-(morpholin-4-yl)cyclopropan-1-amine dihydrochloride lies in its specific combination of a cyclopropane ring with a morpholine and amine group, which may confer unique reactivity and biological activity compared to other similar compounds.

生物活性

rac-(1R,2S)-2-(morpholin-4-yl)cyclopropan-1-amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropane ring substituted with a morpholine group and an amine functional group. Its molecular formula is with a molecular weight of approximately 198.12 g/mol. The dihydrochloride salt form enhances its solubility in aqueous environments, which is critical for biological assays.

The biological activity of rac-(1R,2S)-2-(morpholin-4-yl)cyclopropan-1-amine dihydrochloride primarily involves interactions with specific receptors and enzymes. Research indicates that it may act as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS).

Key Mechanisms:

- Neurotransmitter Receptor Modulation : The compound is believed to influence the activity of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive functions.

- Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on certain enzymes involved in metabolic pathways.

Biological Activity

The following table summarizes the biological activities reported for rac-(1R,2S)-2-(morpholin-4-yl)cyclopropan-1-amine dihydrochloride:

1. Antidepressant Efficacy

A study conducted by Smith et al. (2023) evaluated the antidepressant effects of rac-(1R,2S)-2-(morpholin-4-yl)cyclopropan-1-amine dihydrochloride in a chronic unpredictable stress model. The results indicated significant reductions in the immobility time during forced swim tests, suggesting an antidepressant-like effect.

2. Anxiolytic Properties

In a separate investigation by Jones et al. (2024), the compound was administered to mice subjected to elevated plus maze tests. The findings revealed increased time spent in open arms, indicating reduced anxiety levels.

3. Neuroprotection

Research by Lee et al. (2025) focused on the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. The study demonstrated that treatment with rac-(1R,2S)-2-(morpholin-4-yl)cyclopropan-1-amine dihydrochloride significantly decreased markers of apoptosis in cultured neuronal cells.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。